molecular formula C14H16N4O B2738854 N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide CAS No. 2034504-13-5

N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2738854
CAS No.: 2034504-13-5
M. Wt: 256.309
InChI Key: NBALRIHVKPXJBH-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents . This particular compound features a benzimidazole core, which is fused with a tetrahydrobenzene ring and substituted with a carboxamide group and a methylpyridine moiety.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced benzimidazole derivatives .

Scientific Research Applications

N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-4-5-15-7-13(9)18-14(19)10-2-3-11-12(6-10)17-8-16-11/h4-5,7-8,10H,2-3,6H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBALRIHVKPXJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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